2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone
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Overview
Description
2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone is a heterocyclic compound that features an isoxazolone ring substituted with a 2-chlorobenzoyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form an intermediate, which then undergoes cyclization with a phenyl-substituted precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the isoxazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazolones.
Scientific Research Applications
2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chlorobenzoyl chloride: A precursor in the synthesis of 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone.
3-Phenyl-5(2H)-isoxazolone: A structurally related compound without the chlorobenzoyl group.
2-(4-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone: A similar compound with a different substitution pattern on the benzoyl group.
Uniqueness: this compound is unique due to the specific positioning of the chlorobenzoyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorobenzoyl)-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-9-5-4-8-12(13)16(20)18-14(10-15(19)21-18)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKHEVSTNNMFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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